4-Chloro-2,5-dimethoxypyrimidine
Overview
Description
4-Chloro-2,5-dimethoxypyrimidine is a chemical compound with the molecular formula C6H7ClN2O2. It is a derivative of pyrimidine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. Pyrimidine derivatives are known for their wide range of biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,5-dimethoxypyrimidine typically involves the chlorination of 2,5-dimethoxypyrimidine. One common method includes the reaction of 2,5-dimethoxypyrimidine with phosphorus oxychloride (POCl3) in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, usually at temperatures around 80°C .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for higher yields and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2,5-dimethoxypyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, triethylamine, and various nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, the reaction with aniline derivatives can yield 2-anilinopyrimidines, which are known for their potential bioactivity .
Scientific Research Applications
4-Chloro-2,5-dimethoxypyrimidine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Chloro-2,5-dimethoxypyrimidine involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4,5-dimethoxypyrimidine
- 2,5-Dimethoxypyrimidine
- 4-Chloro-2,6-dimethoxypyrimidine
Uniqueness
4-Chloro-2,5-dimethoxypyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and bioactivity profiles, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
4-chloro-2,5-dimethoxypyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2/c1-10-4-3-8-6(11-2)9-5(4)7/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFOZTZJHBPCPLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70433104 | |
Record name | 4-chloro-2,5-dimethoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70433104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
370103-25-6 | |
Record name | 4-chloro-2,5-dimethoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70433104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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